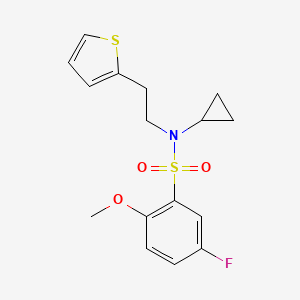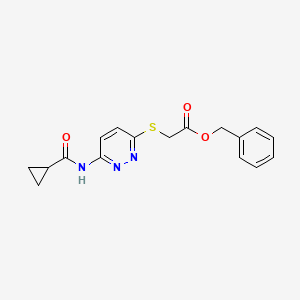
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound . The 1,2,4-oxadiazole ring is a versatile moiety in medicinal chemistry and is present in various pharmacologically active compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide” would depend on its specific structure. For example, the presence of the 1,2,4-oxadiazole ring could influence its electronic properties .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds derived from N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide have shown promising anticancer properties. A study by Ravinaik et al. (2021) revealed that certain derivatives exhibited moderate to excellent anticancer activities against breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780) cell lines, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).
Antimycobacterial Activity
Nayak et al. (2016) synthesized and evaluated the antimycobacterial activity of new derivatives against Mycobacterium tuberculosis H37Rv, identifying lead molecules with significant inhibitory effects, showcasing potential as future drug candidates (Nayak et al., 2016).
Insecticidal Activity
Research into the insecticidal applications of this compound derivatives has also been productive. Qi et al. (2014) reported on a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings that showed good insecticidal activities against the diamondback moth (Plutella xylostella), indicating potential for agricultural pest management (Qi et al., 2014).
Antiepileptic Activity
Derivatives of this compound have been investigated for their anticonvulsant properties. Rajak et al. (2013) synthesized novel series targeting structural prerequisites for anticonvulsant activity, showing significant results in various models of seizure and epilepsy, highlighting the compound's potential in neuropharmacology (Rajak et al., 2013).
Nematocidal Activity
Novel derivatives containing 1,3,4-thiadiazole amide moiety demonstrated effective nematocidal activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for nematicide development, as explored by Liu et al. (2022) (Liu et al., 2022).
Propiedades
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-15-13(18-16-10)9-14-12(17)8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPCVOUBQWKCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro-](/img/structure/B2801046.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2801048.png)






![N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2801061.png)
